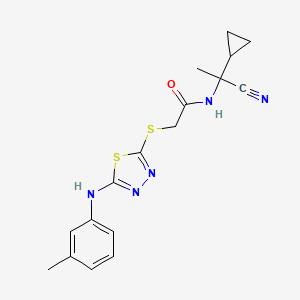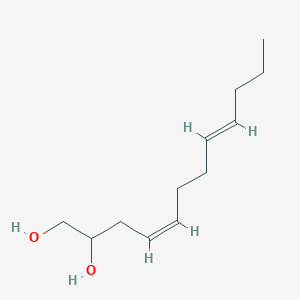
(4Z,8E)-Dodeca-4,8-diene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z,8E)-Dodeca-4,8-diene-1,2-diol is an organic compound characterized by its unique structure, which includes two double bonds and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,8E)-Dodeca-4,8-diene-1,2-diol can be achieved through several methods. One common approach involves the selective reduction of dodeca-4,8-diyne-1,2-diol. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions to ensure the formation of the desired (4Z,8E) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using similar catalysts and conditions as in laboratory synthesis. The process must be carefully monitored to maintain the selectivity and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z,8E)-Dodeca-4,8-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of dodeca-4,8-diene-1,2-dione.
Reduction: Formation of dodecane-1,2-diol.
Substitution: Formation of dodeca-4,8-diene-1,2-dichloride or dodeca-4,8-diene-1,2-dibromide.
Applications De Recherche Scientifique
(4Z,8E)-Dodeca-4,8-diene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4Z,8E)-Dodeca-4,8-diene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bonds may also participate in various biochemical pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z,8E)-Dodeca-4,8-diene-1-one: Similar structure but with a ketone group instead of hydroxyl groups.
(4Z,8E)-Dodeca-4,8-diene-1,2-dione: Similar structure but with two ketone groups.
(4Z,8E)-Dodeca-4,8-diene-1,2-dichloride: Similar structure but with chlorine atoms replacing the hydroxyl groups.
Uniqueness
(4Z,8E)-Dodeca-4,8-diene-1,2-diol is unique due to the presence of both hydroxyl groups and double bonds, which confer distinct reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
15786-28-4 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(4Z,8E)-dodeca-4,8-diene-1,2-diol |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h4-5,8-9,12-14H,2-3,6-7,10-11H2,1H3/b5-4+,9-8- |
Clé InChI |
HSPMOWPUOOGIDA-PXJZJIAOSA-N |
SMILES isomérique |
CCC/C=C/CC/C=C\CC(CO)O |
SMILES canonique |
CCCC=CCCC=CCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


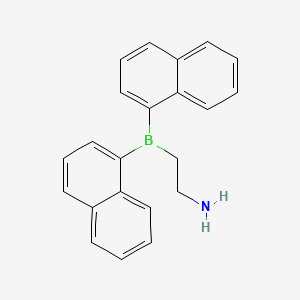


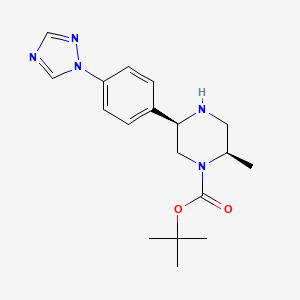
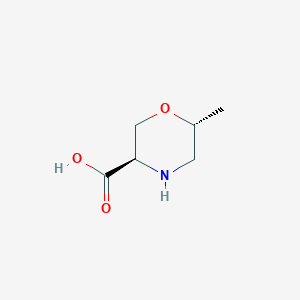
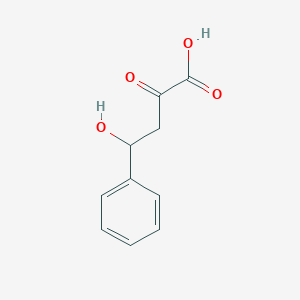
![2-(3-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13349667.png)
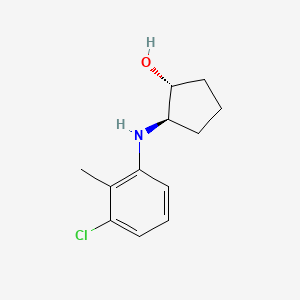
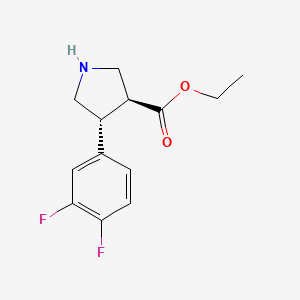
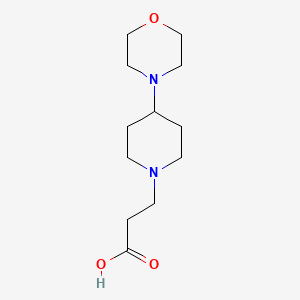
![8-Chloropyrido[2,3-b]pyrazin-6-ol](/img/structure/B13349686.png)


